Diethyl 4-nitrobenzylphosphonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl 4-nitrobenzylphosphonate involves several key steps, including the nitroso-ene reaction and Horner olefination. For instance, the antimalarial drug FR900098 was prepared from diethyl allylphosphonate using the nitroso-ene reaction, highlighting a methodology that could be adapted for diethyl 4-nitrobenzylphosphonate synthesis (Fokin et al., 2007). Similarly, the title compound was prepared by Horner olefination of 4-diethylamino-3,5-diisopropylbenzaldehyde and diethyl p-nitrobenzylphosphonate, further illustrating the synthetic pathways for creating such molecules (Wink et al., 2013).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods, such as NMR and IR spectroscopy, provides insights into the complexing characteristics of diethyl 4-nitrobenzylphosphonate. For example, its interactions with potential interacting moieties have been characterized, revealing stoichiometry and association constants for the complexes formed, which are crucial for understanding its behavior in chemical sensors and molecular recognition systems (Gué et al., 2008).
Chemical Reactions and Properties
Diethyl 4-nitrobenzylphosphonate participates in various chemical reactions, demonstrating its versatility. It has been shown to undergo C-P bond cleavage in aqueous sodium hydroxide solution, showcasing an example of intramolecular redox reactions where the phosphonate moiety is oxidized to phosphate. This reaction pathway opens avenues for the synthesis of azoxybenzene and azobenzene derivatives (Boduszek et al., 1998).
Physical Properties Analysis
The physical properties of diethyl 4-nitrobenzylphosphonate, such as solubility, melting point, and stability, can be inferred from the molecular structure and intermolecular interactions. For example, the crystal structure analysis of 4-nitrobenzylphosphonic acid, a closely related compound, reveals the arrangement of phosphonic groups and aromatic rings, which contributes to the material's stability and potential applications in materials science (Wilk et al., 2014).
Chemical Properties Analysis
The chemical properties of diethyl 4-nitrobenzylphosphonate, such as reactivity towards alkenes, electrophilicity, and potential for forming cyclopropyl α-nitrophosphonates, highlight its significance in organic synthesis and material science. The novel and convenient synthesis routes and the reactivity of diethyl [nitro(diazo)methyl]phosphonate with various alkenes underline the compound's utility in synthesizing a wide range of products (Chemagin et al., 2010).
Scientific Research Applications
Chemical Sensors and Molecular Imprinting : Diethyl 4-nitrobenzylphosphonate has been studied for its potential in creating chemical sensors using molecular imprinted materials. It has been assessed for complexing characteristics with fluoroalcohol and an aromatic acid, showing a stoichiometry of 1/1 for both complexes and association constants of approximately 40±10 and 12±2 M(-1) respectively (Gué et al., 2008).
Synthesis of Antimalarial Drug FR900098 : The compound has been used in the synthesis of the antimalarial drug FR900098. This process involves a key step of the nitroso-ene reaction followed by hydrogenation and dealkylation, simplifying the preparative scheme (Fokin et al., 2007).
Synthesis of Organic Compounds : Diethyl 4-nitrobenzylphosphonate is used in the synthesis of α-Bromo-4-nitrostilbenes and diphenylacetylenes, involving a modified Wittig reaction (山口 彰宏 & 岡崎 光雄, 1972).
Study in Biochemical Pharmacology : It has been used in the study of enzymatic reduction of organophosphate pesticides and their analogues in various animal tissues (Hitchcock & Murphy, 1967).
Development of Novel Phosphacoumarins : It was used in synthesizing a new member of the 3-aryl phosphacoumarins family, potentially holding pharmacological activities (Kulai, 2015).
Alzheimer’s Disease Imaging Agents : Diethyl 4-nitrobenzylphosphonate was used in synthesizing stilbene derivatives as potential diagnostic imaging agents for targeting amyloid plaques in Alzheimer’s disease (Ono et al., 2003).
Spectroscopic and DFT/TDDFT Studies : The compound has been the subject of spectroscopic and theoretical studies to understand its structural and electronic properties (Ali et al., 2020).
Corrosion Inhibition : It has been studied for its role in the synthesis of phosphonate-based corrosion inhibitors for industrial applications (Gupta et al., 2017).
Safety And Hazards
Diethyl 4-nitrobenzylphosphonate is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It should be stored in a well-ventilated place and kept tightly closed . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water, and medical attention should be sought if symptoms occur .
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMFFDDQMCTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292406 | |
Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-nitrobenzylphosphonate | |
CAS RN |
2609-49-6 | |
Record name | 2609-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2609-49-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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